molecular formula C8H8O2S B014360 Methyl 4-sulfanylbenzoate CAS No. 6302-65-4

Methyl 4-sulfanylbenzoate

Cat. No. B014360
CAS RN: 6302-65-4
M. Wt: 168.21 g/mol
InChI Key: BTZOMWXSWVOOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-sulfanylbenzoate is a chemical compound studied in various contexts, particularly in organometallic chemistry and synthesis of complex molecules. It's notable for its unique sulfanyl group attached to the benzoate.

Synthesis Analysis

The synthesis of compounds related to Methyl 4-sulfanylbenzoate often involves complex organic reactions. For example, one study describes the synthesis of a structurally similar compound using a reaction of 4-methylbenzoyl chloride with potassium thiocyanate, followed by treatment with sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Another approach, detailing the synthesis of 4-sulfanylbenzoic acid complexes, involves the coordination behavior of the acid being monodentate by thiol S atom but not carboxylic oxygen atom (Ma, Zhang, Zhang, & Qiu, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic data and crystal X-ray diffraction. For instance, a study on a similar compound revealed a crystalline structure in the monoclinic space group with specific unit cell dimensions (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving Methyl 4-sulfanylbenzoate or its analogs are diverse. One study on 4-sulfanylbenzoic acid complexes indicated different types of molecular chain structures based on intermolecular hydrogen bonds (Ma et al., 2005). Another research discussed the carbon-sulfur bond fission of certain methyl and ethyl benzoates and their derivatives (El-Bardan, 1992).

Physical Properties Analysis

The physical properties of Methyl 4-sulfanylbenzoate or related compounds can be inferred from their molecular structures. For instance, the crystal structure and stability under atmospheric conditions of a related compound were studied, revealing important physical characteristics (Sugamata et al., 2018).

Chemical Properties Analysis

The chemical properties of Methyl 4-sulfanylbenzoate-related compounds include reactivity and stability under various conditions. Research on 4-sulfanylbenzoic acid complexes discussed their stability and reactivity in different chemical environments (Ma et al., 2005).

Scientific Research Applications

  • Cosmetics and Food Preservation : Methyl 4-hydroxybenzoate, also known as methyl paraben, is used for its antimicrobial properties in cosmetics, personal care products, and as a food preservative due to its 3D framework and extensive hydrogen bonding (Sharfalddin et al., 2020).

  • Pharmaceuticals : Synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid is important in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019). Another compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, presents potential in pharmaceuticals and nutraceuticals (Saeed et al., 2010).

  • Organic Chemistry : Various derivatives of methyl 4-sulfanylbenzoate have been synthesized for studying their properties, such as alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates (El-Bardan, 1992).

  • Biochemical Studies : Novel organotin complexes with 4-sulfanylbenzoic acid have been studied for their diverse supramolecular structures, involving various intermolecular interactions (Ma et al., 2005).

  • Antibacterial Agents : Compounds like N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide show potential as antibacterial agents (Cai et al., 2009).

  • Phototoxicity Studies : Sulfanilamide and 4-aminobenzoic acid, related to methyl 4-sulfanylbenzoate, have been studied for their role in generating free radicals, contributing to phototoxic and photoallergic responses (Chignell et al., 1980).

Safety And Hazards

Future Directions

The future directions for Methyl 4-sulfanylbenzoate are not explicitly mentioned in the search results. However, given its chemical properties, it may have potential applications in various fields of research6.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.


properties

IUPAC Name

methyl 4-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-2-4-7(11)5-3-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZOMWXSWVOOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285272
Record name methyl 4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-sulfanylbenzoate

CAS RN

6302-65-4
Record name 6302-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-sulfanylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-mercaptobenzoic acid (Apin, 1.72 g, 11.17 mmol) in anhydrous methyl alcohol (20.0 mL) was added concentrated sulfuric acid (0.43 mL). The reaction mixture is then warmed to reflux for 16 h, concentrated in vacuo, diluted with ethyl acetate (100 mL) and washed with saturated sodium bicarbonate (2×100 mL). The organic phase is then separated, dried over anhydrous magnesium sulfate and concentrated in vacuo to give 712 mg (Y: 38%) of the title product; 1H-NMR (CDCl3): δ7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-mercapto benzoic acid (5 g, 32.4 mmol) in methanol (25 mL) was added catalytic H2SO4 (1-2 drops) and refluxed for 5-6 h. TLC (mobile phase-10% methanol in chloroform Rf. S.M.—0.2, product—0.6) shows absence of starting material and formation of product; the methanol was distilled off in vacuo and the residue was diluted with ethyl acetate. The organic layer was washed with water (2×25 mL) followed by 10% aq. sodium bicarbonate solution. The organic layer was dried over Na2SO4 and concentrated in vacuo to obtained the product as an off-white solid (Yield-5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-sulfanylbenzoate
Reactant of Route 2
Methyl 4-sulfanylbenzoate
Reactant of Route 3
Methyl 4-sulfanylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-sulfanylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-sulfanylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-sulfanylbenzoate

Citations

For This Compound
3
Citations
MA delong, JA Mathews, SL Cohen… - …, 2007 - thieme-connect.com
… The vinylcyclopropane 2a was stirred with methyl 4-sulfanylbenzoate (200 mg) in a 25-mL round-bottom flask open to the atmosphere at rt After 70 h, no vinylcyclopropane remained by …
E Boulard, V Zibulski, L Oertel, P Lienau… - … A European Journal, 2020 - Wiley Online Library
A short synthetic approach with broad scope to access five‐ to seven‐membered cyclic sulfoximines in only two to three steps from readily available thiophenols is reported. Thus, …
T Tsuboi, Y Takaguchi, S Tsuboi - Bulletin of the Chemical Society of …, 2008 - journal.csj.jp
… Solutions of methyl 4-sulfanylbenzoate (1.40g, 8.33mmol) in chloroform (20 mL) and iodine (1.58 g, 6.24 mmol) in chloroform (50mL) were added separately and simultaneously over 1h …
Number of citations: 9 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.